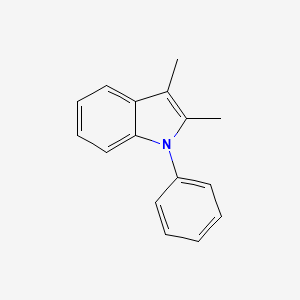
2,3-Dimethyl-1-phenylindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-1-phenylindole is a useful research compound. Its molecular formula is C16H15N and its molecular weight is 221.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Properties
Numerous studies have highlighted the potential of indole derivatives, including 2,3-dimethyl-1-phenylindole, as anticancer agents. The compound has shown efficacy against various cancer cell lines through mechanisms such as microtubule disruption and induction of apoptosis.
- Microtubule Assembly Inhibition : Research indicates that certain indole derivatives can completely block microtubule assembly at concentrations as low as 40 µM, suggesting their potential as chemotherapeutic agents against resistant tumors .
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on lung cancer cell lines (A549 and P388), with significant inhibition of cell growth observed .
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties. A series of N-phenylindole derivatives were synthesized and tested against Mycobacterium tuberculosis, with some compounds displaying minimum inhibitory concentrations (MIC) as low as 0.0625 µg/mL . This highlights the potential of this compound in developing new treatments for tuberculosis.
Anti-inflammatory Effects
Indoles have been recognized for their anti-inflammatory properties. The derivative this compound has been investigated for its ability to inhibit nitric oxide production and modulate nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) signaling pathways, which are crucial in inflammation .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | 38.1 ± 1.8 (Nitrite) | Nitric oxide synthase inhibitor |
| This compound | 25.4 ± 2.1 (NFκB) | NFκB pathway modulation |
Synthesis and Structural Modifications
The synthesis of this compound involves several methodologies that enhance its biological activity. For instance, modifications at the phenyl ring or the indole structure can significantly influence its pharmacological properties.
Synthetic Routes
Common synthetic approaches include:
- Palladium-catalyzed reactions for functionalization.
- One-pot cyclization methods to obtain diverse derivatives.
Clinical Evaluations
A notable study evaluated the anticancer activity of a range of indole derivatives in preclinical models, demonstrating that compounds similar to this compound exhibited significant tumor growth inhibition rates when tested against multiple cancer types .
Structure–Activity Relationship Studies
Research focused on the structure–activity relationship (SAR) of N-phenylindoles has revealed that certain substitutions enhance their efficacy against Mycobacterium tuberculosis and other pathogens . The presence of hydrophobic groups and specific functional groups at defined positions on the indole structure was found to optimize biological activity.
化学反応の分析
N-Alkylation Reactions
The 1-position nitrogen atom in 2,3-dimethyl-1-phenylindole serves as a nucleophilic site for alkylation. A one-pot Fischer indolization–N-alkylation protocol enables efficient synthesis of 1,2,3-trisubstituted derivatives (Table 1) .
Key Reaction Conditions
-
Substrate : 2,3-Dimethylindole (synthesized via microwave-assisted Fischer indolization of phenylhydrazine·HCl and butanone at 150°C in THF, 96% yield) .
-
Base : Sodium hydride (4 eq.) in DMF.
-
Electrophile : Benzyl bromide (1.2 eq.).
-
Temperature : 90°C under microwave irradiation.
Regioselectivity Challenges
Competing C-3 alkylation is observed in ethereal solvents (e.g., THF, 2-MeTHF) due to poor solubility of the indole anion. DMF enhances N-alkylation selectivity by stabilizing the intermediate .
Table 1: N-Alkylation Optimization
| Entry | Solvent | Base (eq.) | Temp (°C) | N-Alkylation Yield (%) | C-3 Alkylation (%) |
|---|---|---|---|---|---|
| 1 | THF | 2 | 25 | 48 | 32 |
| 2 | DMF | 4 | 90 | 72 | 18 |
| 3 | DMF | 4 | 90* | 85 | 12 |
| Reaction heated post-DMF addition . |
Heterocyclic Functionalization
The methyl groups at C-2/C-3 and phenyl ring at N-1 enable further derivatization:
Palladium-Catalyzed Cross-Coupling
While not directly reported for this compound, analogous 2-phenylindoles undergo Sonogashira couplings with phenylacetylene using Pd(PPh₃)₂Cl₂/CuI catalysts . This suggests potential for:
-
Alkyne Insertion : Formation of 2-alkynylindoles at 150°C in DMF (yields: 68–76%) .
-
C–H Activation : Directed functionalization at C-4/C-5 positions under oxidative conditions .
Electrophilic Substitution
The electron-rich indole core facilitates electrophilic attack, though steric hindrance from methyl groups limits reactivity at C-2/C-3. Reported analogs show:
-
Sulfonation : N-Tosylation using toluenesulfonyl chloride (70% yield) .
-
Chloroacetylation : Reaction with chloroacetyl chloride at 0°C (81% yield) .
Oxidation and Redox Behavior
Limited data exists for direct oxidation, but related indoles undergo:
特性
分子式 |
C16H15N |
|---|---|
分子量 |
221.30 g/mol |
IUPAC名 |
2,3-dimethyl-1-phenylindole |
InChI |
InChI=1S/C16H15N/c1-12-13(2)17(14-8-4-3-5-9-14)16-11-7-6-10-15(12)16/h3-11H,1-2H3 |
InChIキー |
UATZPWAASBSTIN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C2=CC=CC=C12)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















